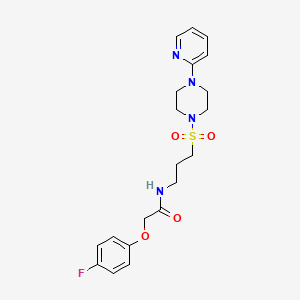

2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H25FN4O4S and its molecular weight is 436.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A fluorophenoxy group, which is known for enhancing lipophilicity and biological activity.

- A piperazine ring , which is often associated with neuroactive properties.

- A sulfonamide moiety , known for its antibacterial effects.

The molecular formula is C20H24FN3O3S, with a molecular weight of approximately 397.48 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant inhibition of cancer cell proliferation.

A study by Raghavendra et al. demonstrated that compounds with piperazine substitutions exhibited enhanced anticancer activity through the suppression of T-cell proliferation, indicating a potential mechanism for immune modulation in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing sulfonamide groups are known to exhibit broad-spectrum antibacterial activity. In vitro studies have shown that related compounds possess significant antimicrobial efficacy against various bacterial strains, comparable to standard treatments like ciprofloxacin .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Kinases : The piperazine and pyridine groups may interact with kinase pathways, which are crucial in cancer cell signaling and proliferation. Molecular docking studies have indicated strong binding affinities to specific kinase targets, suggesting a role as kinase inhibitors .

- Modulation of Neurotransmitter Receptors : The piperazine moiety is known to interact with dopamine receptors, potentially influencing neurochemical pathways relevant in conditions like erectile dysfunction and schizophrenia .

Case Studies

- Inhibition of PAK4 : A derivative similar to the compound was evaluated as a PAK4 inhibitor, showing an IC50 value of 14.93 μM against human gastric cancer cells, indicating its potential in targeting specific cancer pathways .

- Antimicrobial Efficacy : Another study assessed various derivatives for their antimicrobial properties using the tube dilution method, finding several compounds effective against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Notably, the piperazine ring is known for modulating receptor activity and enzyme inhibition, which can be pivotal in designing drugs for neurological and psychiatric disorders.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to 2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess similar antimicrobial effects.

Cytotoxic Effects

Research on piperazine derivatives indicates potential cytotoxic effects against various cancer cell lines. Preliminary findings suggest that modifications to the piperazine ring can enhance cytotoxicity, with certain derivatives exhibiting IC50 values ranging from 27 µM to over 100 µM against different cancer models.

Case Study on Anticancer Properties

A study evaluated a series of piperazine derivatives for their antiproliferative activity against HeLa (cervical cancer) cells. The results indicated that modifications on the piperazine ring significantly enhanced cytotoxicity, suggesting pathways for developing more effective anticancer agents based on this compound's structure.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of sulfonamide derivatives similar to this compound. The results demonstrated effective inhibition of biofilm formation in bacterial cultures, highlighting the potential for this class of compounds in treating biofilm-associated infections.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The acetamide moiety in the compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (12–24 hours) | 2-(4-fluorophenoxy)acetic acid + 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine | |

| Basic Hydrolysis | 2M NaOH, 80°C (8–12 hours) | Sodium salt of 2-(4-fluorophenoxy)acetate + free amine derivative |

Mechanistic studies suggest acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions.

Nucleophilic Aromatic Substitution at the Fluorophenoxy Group

The electron-deficient 4-fluorophenoxy group facilitates nucleophilic aromatic substitution (SNAr), particularly at the para-fluorine position.

The fluorine atom’s electronegativity and the phenoxy group’s electron-withdrawing nature enhance reactivity toward soft nucleophiles (e.g., amines, thiols) .

Oxidation Reactions

The sulfonamide and pyridine moieties are resistant to oxidation, but the propyl chain and acetamide group may undergo selective oxidation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, H₂O, 60°C | 2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propanoyl)acetamide |

Oxidation of the propyl chain’s terminal carbon generates a ketone, leaving the sulfonamide and pyridine groups intact.

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation or acylation at its secondary amine sites.

Alkylation is typically performed under basic conditions to deprotonate the piperazine nitrogen .

Reduction of the Acetamide Group

The acetamide group can be reduced to a primary amine using strong reducing agents.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, 0°C → RT | 2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)ethylamine |

This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the amine.

Key Mechanistic Insights

-

Hydrolysis : Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for water attack. Basic conditions deprotonate water, generating a stronger nucleophile (OH⁻).

-

SNAr Reactions : The fluorophenoxy group’s electron-withdrawing nature polarizes the C–F bond, stabilizing the Meisenheimer intermediate during nucleophilic substitution .

-

Piperazine Reactivity : The sulfonyl group adjacent to the piperazine ring withdraws electron density, enhancing the ring’s susceptibility to alkylation/acylation .

Stability Under Physiological Conditions

-

pH Stability : The compound remains stable at pH 5–7 but undergoes hydrolysis at extremes (pH < 3 or > 9).

-

Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the sulfonamide bond.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXRMRAEHLYOOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.